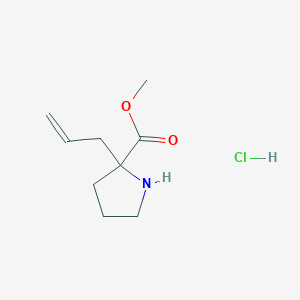

![molecular formula C21H16ClN5O3S2 B2499018 3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-36-1](/img/structure/B2499018.png)

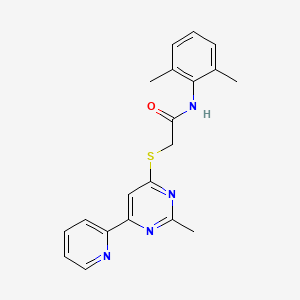

3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines represent a class of compounds that have garnered interest for their potential biological activities, including acting as serotonin 5-HT6 receptor antagonists. These compounds, such as 3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, are part of a broader investigation into their pharmacological potential and chemical properties.

Synthesis Analysis

The synthesis of these compounds involves multiple steps, including chlorination, aminisation, and cyclization reactions. For example, the synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists demonstrate complex synthetic routes to achieve the desired structures with high affinity and selectivity for the serotonin 5-HT6 receptor (Ivachtchenko et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques and X-ray crystallography. For instance, studies on compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have provided insights into their crystal structure, demonstrating their arrangement in the triclinic system and space group P-1, which could give clues to the structural characteristics of the compound of interest (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical behavior, including reactions with active methylene compounds, hydrazine hydrate, and hydroxylamine, has been explored in compounds with related structures. These reactions allow for the synthesis of derivatives with varied substituents, potentially modifying the compound's biological activity or physical properties (T. Farghaly, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Study

The synthesis and biological evaluation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been explored for their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have shown significant activity in functional assays and receptor binding affinity, highlighting their potential for therapeutic applications in treating disorders associated with the serotonin system (Ivachtchenko et al., 2010).

Antimicrobial and Antifungal Activities

The development and antimicrobial evaluation of novel 1,2,4-triazole derivatives, including structures similar to the specified compound, have been conducted. These studies demonstrate the potential of such compounds to possess good to moderate activities against a range of microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural motif with the specified compound, has shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This points to the utility of such compounds in agricultural applications, providing a chemical basis for controlling unwanted plant growth (Moran, 2003).

Aurora-A Kinase Inhibitors

A study on the synthesis of fused pyrimidine derivatives, including triazolo and pyrazolo pyrimidines with a phenylsulfonyl moiety, has identified compounds with significant cytotoxic activity against colon tumor cell lines, highlighting their potential as Aurora-A kinase inhibitors. This illustrates the application of such compounds in cancer research, providing insights into novel therapeutic targets (Shaaban et al., 2011).

Anticancer Activity

The synthesis of compounds like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and their evaluation for anticancer activity demonstrates the potential of such molecules in medicinal chemistry for developing new anticancer therapies. These compounds have shown moderate anticancer activity, indicating their relevance in the search for new therapeutic agents (Lu Jiu-fu et al., 2015).

Zukünftige Richtungen

The future directions for research on this compound could potentially involve further exploration of its anticancer activity, as well as the development of more potent and efficacious drugs with a pyrimidine scaffold . Additionally, further studies could be conducted to better understand the compound’s physical and chemical properties, as well as its safety profile.

Eigenschaften

IUPAC Name |

10-(3-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O3S2/c1-30-17-8-3-2-5-13(17)12-23-19-18-16(9-10-31-18)27-20(24-19)21(25-26-27)32(28,29)15-7-4-6-14(22)11-15/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGNPPLSPXVGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2498936.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile](/img/structure/B2498938.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)